(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiazolidinone core with various substituents that influence its biological activity. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Several derivatives of thiazolidinones exhibit MIC values ranging from 0.008 mg/mL to 0.0625 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .
- Activity Against Specific Bacteria :
| Bacterial Strain | MIC (mg/mL) | Activity Comparison |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective but resistant |
| Escherichia coli | 0.015 | Comparable to ampicillin |
| Bacillus cereus | 0.008 | More potent than streptomycin |
Anticancer Activity
Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines:
- HT29 Adenocarcinoma Cells : Showed significant growth inhibition.
- H460 Lung Cancer Cells : The compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Thiazolidinones are known to inhibit enzymes such as DNA gyrase and COX, which are crucial in bacterial replication and inflammation pathways .
- Antibiofilm Activity : Certain derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several thiazolidinone derivatives against a panel of bacteria. Compounds were tested at various concentrations, revealing that modifications in the aromatic substituents significantly affected their efficacy.
- Cytotoxicity Assessment :
Scientific Research Applications
Thiazolidinones, including this compound, have been extensively studied for their biological activities. Research indicates that they may exhibit:
- Antimicrobial properties : Effective against a range of bacteria and fungi.
- Anticancer activity : Potential to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory effects : Ability to reduce inflammation in biological systems.
Medicinal Chemistry Applications
-
Drug Development :
- The compound's thiazolidinone core is known for its ability to interact with biological targets, making it a candidate for drug development. Its synthesis involves multi-step organic reactions that can be optimized for yield and purity.
- Case Study : A study investigating the synthesis and biological evaluation of various thiazolidinone derivatives found that modifications in the side chains significantly influenced their pharmacological properties. This indicates that similar modifications could enhance the efficacy of this compound against specific diseases.
-
Interaction Studies :
- Understanding how this compound interacts with proteins and enzymes is crucial for determining its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance can be employed to elucidate these interactions.
- Example : Research has shown that thiazolidinones can inhibit specific enzymes involved in cancer metabolism, suggesting that this compound may have similar inhibitory effects.
Analytical Techniques
To investigate the applications of this compound, several analytical methods can be utilized:
- Spectroscopic Techniques : NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) for structural elucidation.
- Chromatography : HPLC (High Performance Liquid Chromatography) for purity assessment.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzylidene and imino groups. Key examples include:
Key Observations :
- Hydrogen Bonding : The 4-hydroxyl group on the benzylidene moiety enables hydrogen bonding, similar to (5Z)-5-(2-hydroxybenzylidene) derivatives . However, the 3-ethoxy group introduces steric hindrance, which may reduce solubility compared to methoxy or hydroxyl analogs.
- Stereochemistry : The (2E,5E) configuration distinguishes it from (Z)-configured analogs (e.g., ), affecting molecular planarity and π-π stacking interactions.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What is the molecular formula and weight of this compound?
- Answer: While the exact molecular formula for this compound is not explicitly provided in the evidence, structurally similar thiazolidinone derivatives (e.g., ) suggest a general formula of C₁₉H₁₆F₃N₂O₃S , with a molecular weight of approximately 410.4 g/mol . This estimation accounts for the 3-ethoxy-4-hydroxybenzylidene and trifluoromethylphenyl substituents. Confirmatory methods include high-resolution mass spectrometry (HRMS) or elemental analysis .
Q. What are the key steps in synthesizing this thiazolidinone derivative?
- Answer: Synthesis typically involves multi-step condensation and cyclization reactions. For example:
Precursor preparation : React 3-ethoxy-4-hydroxybenzaldehyde with thiourea derivatives to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with chloroacetic acid under reflux in a solvent system (e.g., DMF/acetic acid) to form the thiazolidinone core ().
Functionalization : Introduce the trifluoromethylphenyl imino group via Schiff base formation, requiring precise pH control and catalysts like glacial acetic acid ().
- Critical parameters: Temperature (70–100°C), reaction time (4–12 hours), and solvent polarity (e.g., ethanol or DMF) significantly affect yield and purity .
Q. Which spectroscopic methods are used to confirm its structure?
- Answer:
- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxy, hydroxy, and trifluoromethyl groups) and stereochemistry (E/Z configuration) .
- IR Spectroscopy : Identify functional groups like C=O (1690–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) ().
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns ().
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms (if applicable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Answer: Use a design-of-experiments (DoE) approach to test variables:
- Catalysts : Compare yields using Lewis acids (e.g., ZnCl₂) vs. organocatalysts.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) often enhance cyclization efficiency over ethanol ().
- Temperature Gradients : Reflux vs. microwave-assisted synthesis (reduces time by 50–70%) .
- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
- Example : A study on a similar compound achieved a 12% yield increase by switching from ethanol to DMF and reducing reaction time from 8 to 5 hours .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs. For example, antimicrobial activity assays should use the same bacterial strains (e.g., S. aureus ATCC 25923) and MIC measurement methods .
- Purity Analysis : Conflicting data may arise from impurities (>95% purity required; use HPLC with C18 columns and UV detection at 254 nm) .
- Structural Confirmation : Re-analyze batches with conflicting results via NMR to rule out stereoisomerism or degradation .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replace ethoxy with methoxy or hydroxy groups) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. For example, the trifluoromethyl group in similar compounds enhances hydrophobic interactions with enzyme pockets .
- Biological Testing : Prioritize assays aligned with hypothesized mechanisms (e.g., COX-2 inhibition for anti-inflammatory activity or α-glucosidase inhibition for antidiabetic potential) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets like PPAR-γ (diabetes) or EGFR (cancer). The 3-ethoxy-4-hydroxybenzylidene moiety may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in water, 310 K).
- QSAR Models : Corrogate substituent electronegativity (e.g., trifluoromethyl) with activity data from analogs to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
